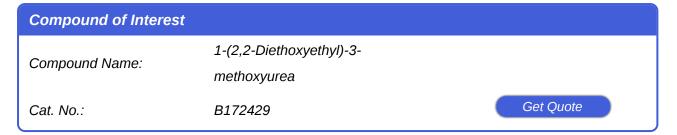


Technical Guide: Spectroscopic Analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data for **1-(2,2-diethoxyethyl)-3-methoxyurea** (CAS No. 116451-49-1), alongside generalized experimental protocols for its synthesis and analysis. Due to the absence of published experimental spectra for this specific compound, this guide utilizes predictive models to forecast its spectroscopic characteristics.

Compound Overview

1-(2,2-diethoxyethyl)-3-methoxyurea is a substituted urea derivative. Substituted ureas are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Chemical Structure:

• Molecular Formula: C8H18N2O4

Molecular Weight: 206.24 g/mol

Canonical SMILES: CCOC(CNC(=0)NOC)OCC

Predicted Spectroscopic Data



The following data has been generated using computational prediction tools to provide an expected spectroscopic profile for **1-(2,2-diethoxyethyl)-3-methoxyurea**.

2.1. Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Integration
1	1.23	Triplet	6Н
2	3.53	Quartet	4H
3	3.40	Triplet	2H
4	4.55	Triplet	1H
5	6.20 (approx.)	Broad Singlet	1H
6	7.50 (approx.)	Broad Singlet	1H
7	3.75	Singlet	3H

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)



Atom Number	Chemical Shift (δ, ppm)
1	15.3
2	62.5
3	42.8
4	101.5
5 (C=O)	158.0
7	63.0

2.2. Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3350 - 3450	Medium	N-H Stretch (Amide)
2850 - 3000	Medium	C-H Stretch (Aliphatic)
1680 - 1720	Strong	C=O Stretch (Urea Carbonyl)
1550 - 1640	Medium	N-H Bend (Amide II)
1050 - 1150	Strong	C-O Stretch (Ether/Acetal)

2.3. Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition. The data below is predicted for Electron Ionization (EI).

Table 4: Predicted Key Mass Spectrum Fragments (m/z)



m/z Value	Predicted Fragment Ion	Notes
206	[C8H18N2O4]+•	Molecular Ion (M+•)
161	[M - OCH3 - CH2] ⁺	Loss of methoxy and methylene radicals
133	[M - CH(OCH2CH3)2]+	Loss of the diethoxyethyl group
103	[CH(OCH ₂ CH ₃) ₂] ⁺	Diethoxyacetal cation
75	[CH₂NHC(O)NH]+	Fragment from urea core
45	[OCH ₂ CH ₃] ⁺	Ethoxy group fragment

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like **1-(2,2-diethoxyethyl)-3-methoxyurea**.

3.1. Synthesis Protocol: General Synthesis of N-Alkoxyureas

A common method for synthesizing N-substituted ureas involves the reaction of an amine with an isocyanate. For an N-alkoxyurea, a plausible route would involve reacting methoxyamine with 2,2-diethoxyethyl isocyanate.

- Preparation of Isocyanate: 2,2-Diethoxyethylamine is reacted with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine) to form 2,2-diethoxyethyl isocyanate in situ.[1]
- Urea Formation: A solution of methoxyamine hydrochloride is neutralized with a base (e.g., sodium hydroxide or triethylamine) and then added dropwise to the isocyanate solution at 0°C.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Foundational & Exploratory





Work-up and Purification: The reaction mixture is quenched with water, and the organic layer
is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is
removed under reduced pressure, and the crude product is purified by column
chromatography on silica gel.

3.2. NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[2]
- Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample homogeneity.[3]
- Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[2]

3.3. IR Spectroscopy Protocol (FTIR-ATR)

- Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[4]
- Sample Application: Place a small drop of the neat liquid sample directly onto the clean ATR crystal.[4][5]
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4] The typical spectral range is 4000-400 cm⁻¹.[4]



- Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
 [4]
- 3.4. Mass Spectrometry Protocol (EI-MS)
- Sample Introduction: The sample, dissolved in a volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[6] The sample is volatilized in the ion source.[7]
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of highenergy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
 are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
 separates them based on their mass-to-charge (m/z) ratio.[7]
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

4.1. Logical Relationship Diagram



Spectroscopic Profile of 1-(2,2-diethoxyethyl)-3-methoxyurea 1-(2,2-diethoxyethyl)-3-methoxyurea C8H18N2O4 Provides info on C-H framework Identifies functional groups NMR Spectroscopy (1H, 13C) Respectroscopy Mass Spectrometry Structural Elucidation

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Caption: Relationship between the compound and its spectroscopic data.

4.2. Experimental Workflow Diagram



Synthesis & Purification Reactants (Amine + Isocyanate Precursor) Reaction (Urea Formation) Work-up & Purification (Chromatography) Purified Compound Purified Compound Purified Compound Spectroscopic Analysis NMR Sample Prep IR Sample Prep MS Sample Prep Data Acquisition Data Analysis

General Workflow for Synthesis and Analysis

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Caption: Generalized workflow for synthesis and spectroscopic analysis.



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